molecular formula C10H9BrF3NO B13031222 6-Bromo-8-(trifluoromethyl)chroman-4-amine

6-Bromo-8-(trifluoromethyl)chroman-4-amine

Cat. No.: B13031222
M. Wt: 296.08 g/mol
InChI Key: JIAGCWGLGNNKFC-UHFFFAOYSA-N
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Description

6-Bromo-8-(trifluoromethyl)chroman-4-amine is a chemical compound that belongs to the class of chroman derivatives Chroman derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-(trifluoromethyl)chroman-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of 8-(trifluoromethyl)chroman-4-one, followed by amination to introduce the amine group at the 4-position. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the amination step can be carried out using ammonia or amine derivatives under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of appropriate solvents and catalysts to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-(trifluoromethyl)chroman-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chroman-4-one derivatives, while reduction can produce chroman-4-ol derivatives .

Scientific Research Applications

6-Bromo-8-(trifluoromethyl)chroman-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-8-(trifluoromethyl)chroman-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial biological responses .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-8-(trifluoromethyl)chroman-4-one
  • 6-Hydroxy-2-(3-hydroxyphenyl)chroman-4-one
  • 6-Hydroxy-2-(4-hydroxyphenyl)chroman-4-one
  • 2-(3,4-Dihydroxyphenyl)-6-hydroxychroman-4-one

Uniqueness

6-Bromo-8-(trifluoromethyl)chroman-4-amine is unique due to the presence of both bromine and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H9BrF3NO

Molecular Weight

296.08 g/mol

IUPAC Name

6-bromo-8-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C10H9BrF3NO/c11-5-3-6-8(15)1-2-16-9(6)7(4-5)10(12,13)14/h3-4,8H,1-2,15H2

InChI Key

JIAGCWGLGNNKFC-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C1N)C=C(C=C2C(F)(F)F)Br

Origin of Product

United States

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